(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarboxamide
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Overview
Description
3-[(E)-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 2-chloro-5-nitrophenyl group and a phenylurea moiety. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA typically involves the condensation of 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde with 1-phenylurea under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenylurea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(E)-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
- **2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness
3-[(E)-{[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1-PHENYLUREA is unique due to its specific substitution pattern on the furan ring and the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C18H13ClN4O4 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C18H13ClN4O4/c19-16-8-6-13(23(25)26)10-15(16)17-9-7-14(27-17)11-20-22-18(24)21-12-4-2-1-3-5-12/h1-11H,(H2,21,22,24)/b20-11+ |
InChI Key |
FTPCZLMREVCSOL-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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